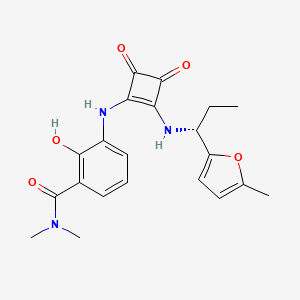

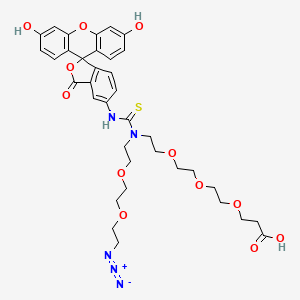

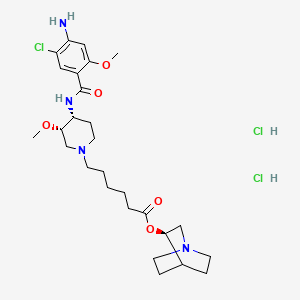

![molecular formula C18H20F3N5S B609502 N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide CAS No. 1542213-00-2](/img/structure/B609502.png)

N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide

Overview

Description

NCT-502 is an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), inhibiting serine synthesis from 3-phosphoglycerate in cells with an IC50 value of 3.7 µM. It is inactive against a panel of other dehydrogenases and shows minimal cross reactivity with G protein-coupled receptors. NCT-502 reversibly blocks the production of glucose-derived serine in cells and displays reasonable in vitro absorption, distribution, metabolism, and excretion.

NCT-502 is an inhibitor of human 3-phosphoglycerate dehydrogenase (PHGDH). NCT-502 reduces the production of glucose-derived serine in cells and suppresses the growth of PHGDH-dependent cancer cells in culture and in orthotopic xenograft tumors.

Scientific Research Applications

Inhibition of Pyruvate Dehydrogenase Kinase

N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide and its derivatives have been studied for their role as inhibitors of pyruvate dehydrogenase kinase (PDHK) (Aicher et al., 2000). PDHK is involved in the regulation of glucose and energy metabolism, and its inhibition can lead to altered metabolic states.

Antimicrobial Activity

Compounds similar to this compound exhibit antimicrobial activity. For example, certain piperazine-1-carbothioamide derivatives show effectiveness against methicillin-resistant Staphylococcus aureus and other bacterial strains (Foley et al., 2014).

Synthesis of Macroporous Polymer-Supported Supernucleophilic Reagent

The compound and its derivatives have applications in the synthesis of macroporous polymer-supported supernucleophilic reagents. These reagents are useful in various chemical synthesis processes, including the creation of polymer-bound catalysts (Huang et al., 2000).

Positron Emission Tomography (PET) Ligand

Derivatives of this compound have been investigated as potential positron emission tomography (PET) ligands. These compounds can be used in imaging studies to investigate receptor systems in the brain, such as neurokinin(1) (NK1) receptors (Mey et al., 2005).

Antifungal and Antimicrobial Synthesis

This chemical compound is involved in the synthesis of antimicrobial and antifungal agents. Derivatives have been synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains (Babu et al., 2015).

Inhibition of Mammalian Topoisomerase II

This compound derivatives have been studied for their potential to inhibit mammalian topoisomerase II, an enzyme critical in DNA replication and cell division (Wentland et al., 1993).

Mechanism of Action

Target of Action

The primary target of NCT-502 is the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) . PHGDH catalyzes the first, rate-limiting step in the serine biosynthesis pathway . This enzyme is crucial for metabolic reprogramming in cancer cells, and its upregulation has been observed in many tumor types .

Mode of Action

NCT-502 acts as an inhibitor of PHGDH . It binds to the enzyme in a non-covalent and reversible manner, inhibiting serine synthesis from 3-phosphoglycerate in cells . This results in a decrease in intracellular serine and glycine concentrations .

Biochemical Pathways

The inhibition of PHGDH by NCT-502 affects the serine biosynthesis pathway . Serine is a proteinogenic amino acid and is the source of one-carbon units essential for de novo purine and deoxythymidine synthesis . By inhibiting PHGDH, NCT-502 reduces the production of glucose-derived serine, thereby affecting these downstream processes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NCT-502 are not readily available, it’s known that the compound has an IC50 value of 3.7 μM against PHGDH , indicating its potency

Result of Action

The inhibition of PHGDH by NCT-502 leads to cytotoxic effects on PHGDH-dependent cancer cells . It suppresses the growth of these cells both in culture and in orthotopic xenograft tumors . Moreover, NCT-502-mediated inhibition of serine synthesis is found to be reversible in cells .

Biochemical Analysis

Biochemical Properties

NCT-502 plays a significant role in biochemical reactions by inhibiting PHGDH, thereby reducing the synthesis of serine from 3-phosphoglycerate. This inhibition is highly specific, as NCT-502 shows minimal cross-reactivity with other dehydrogenases and G-protein-coupled receptors . The compound’s interaction with PHGDH is characterized by a non-competitive inhibition mode, which means it binds to a site other than the active site of the enzyme, altering its activity .

Cellular Effects

NCT-502 has profound effects on various cell types and cellular processes. In PHGDH-dependent cancer cells, such as MDA-MB-468, NCT-502 treatment leads to a significant decrease in intracellular serine and glycine concentrations, impacting cell proliferation and survival . Additionally, NCT-502 influences cell signaling pathways and gene expression by modulating the availability of serine, a precursor for nucleotide and amino acid synthesis .

Molecular Mechanism

The molecular mechanism of NCT-502 involves its binding to PHGDH, resulting in the inhibition of serine synthesis. This inhibition disrupts the coordination of serine synthesis and one-carbon unit fate, which is crucial for nucleotide and amino acid metabolism . By targeting PHGDH, NCT-502 effectively reduces the proliferation of PHGDH-overexpressing tumor cells, highlighting its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NCT-502 have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that NCT-502 can lead to sustained inhibition of serine synthesis, resulting in prolonged effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of NCT-502 vary with different dosages in animal models. In studies involving NOD.SCID mice bearing MDA-MB-468 xenografts, NCT-502 demonstrated dose-dependent inhibition of tumor growth without causing significant toxicity . At higher doses, potential adverse effects such as weight loss and organ toxicity need to be carefully monitored .

Metabolic Pathways

NCT-502 is involved in the metabolic pathways of serine biosynthesis. By inhibiting PHGDH, NCT-502 disrupts the conversion of 3-phosphoglycerate to serine, affecting downstream metabolic processes . This disruption can lead to altered metabolic flux and changes in metabolite levels, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, NCT-502 is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target enzyme, PHGDH . The distribution of NCT-502 is crucial for its efficacy in inhibiting serine synthesis and exerting its therapeutic effects .

Subcellular Localization

The subcellular localization of NCT-502 is primarily within the cytoplasm, where it interacts with PHGDH. This localization is essential for its activity, as it allows NCT-502 to effectively inhibit serine synthesis at its source . Additionally, post-translational modifications and targeting signals may direct NCT-502 to specific cellular compartments, enhancing its inhibitory effects .

properties

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKPPMSUPATMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of NCT-502 in bladder cancer cells?

A1: NCT-502 inhibits the enzyme Phosphoglycerate Dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in serine biosynthesis from glucose. By inhibiting PHGDH, NCT-502 disrupts serine production. In bladder cancer cells, this disruption has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [].

Q2: How does PHGDH inhibition by NCT-502 lead to increased ferroptosis?

A2: Research indicates that PHGDH interacts with the RNA-binding protein PCBP2, preventing its ubiquitination and subsequent degradation []. PCBP2, in turn, stabilizes the mRNA of SLC7A11, a key component of the cystine/glutamate antiporter system xC-. This system is crucial for maintaining intracellular glutathione levels, which protect cells from ferroptosis. By inhibiting PHGDH, NCT-502 disrupts the PHGDH-PCBP2 interaction, leading to reduced SLC7A11 expression. This ultimately makes the bladder cancer cells more susceptible to ferroptosis [].

Q3: Has NCT-502 shown efficacy in preclinical models of bladder cancer?

A3: Yes, research suggests that NCT-502 demonstrates promising anti-tumor activity in preclinical models of bladder cancer. In vitro studies have shown that NCT-502 inhibits the proliferation of bladder cancer cells []. Furthermore, in vivo studies using mouse models have demonstrated that NCT-502 effectively inhibits tumor growth []. These findings highlight the potential of NCT-502 as a therapeutic strategy for bladder cancer, although further research, including clinical trials, is necessary to confirm its efficacy and safety in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

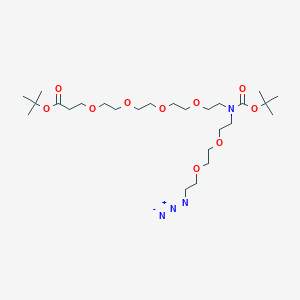

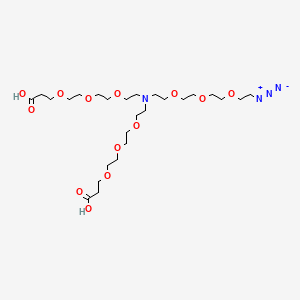

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)